molecular formula C23H17BrN2O3 B2878010 (Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929841-75-8

(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2878010
CAS RN: 929841-75-8
M. Wt: 449.304
InChI Key: XBOGQYLMSWPHOU-FBHDLOMBSA-N
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Description

(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H17BrN2O3 and its molecular weight is 449.304. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 3,4-Dihydro-2H-benz[1,3]oxazin-2-ones from 2-acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions via DIMROTH rearrangement has been demonstrated, providing insights into the synthetic routes and structural characterization of related oxazine derivatives (Buttke, Ramm, & Niclas, 1993).

Photophysicochemical Properties

  • Research on the photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base highlighted its potential as a photosensitizer candidate in photodynamic therapy due to good solubility, adequate fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).

Biological Activities

  • A series of novel compounds were synthesized and evaluated for their insecticidal and fungicidal activities, highlighting the potential of related compounds in the development of new agricultural chemicals (Zhang, Zhu, Shang, Wang, & Li, 2019).

Two-Photon Absorption Property

  • The synthesis and characterization of new π-conjugated dendritic fluorophores containing styrylpyridyl moieties showed promising two-photon absorption properties, indicating their applicability in photopolymerization and other photonics applications (Yan et al., 2007).

Antimicrobial Activity

  • A series of novel compounds incorporating oxazine and pyridine scaffolds were synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains, demonstrating the potential of these compounds in the development of new antimicrobial agents (Desai, Bhatt, Joshi, & Vaja, 2017).

properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-17-5-3-15(4-6-17)10-21-22(27)18-7-8-20-19(23(18)29-21)13-26(14-28-20)12-16-2-1-9-25-11-16/h1-11H,12-14H2/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOGQYLMSWPHOU-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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